molecular formula C17H10Cl2N4O3S B11547214 (2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11547214
M. Wt: 421.3 g/mol
InChI Key: ZEIKFOCAJLTVNQ-LOLMUVSESA-N
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Description

(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-chloro-3-nitrobenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, which may exhibit different biological activities compared to the parent compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidin-4-one
  • (2E,5E)-2-[(2E)-(4-fluorobenzylidene)hydrazinylidene]-5-(4-fluoro-3-nitrobenzylidene)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of both chlorobenzylidene and nitrobenzylidene groups, which may contribute to its distinct biological activities. The specific arrangement of these functional groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H10Cl2N4O3S

Molecular Weight

421.3 g/mol

IUPAC Name

(2E,5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Cl2N4O3S/c18-12-4-1-10(2-5-12)9-20-22-17-21-16(24)15(27-17)8-11-3-6-13(19)14(7-11)23(25)26/h1-9H,(H,21,22,24)/b15-8+,20-9+

InChI Key

ZEIKFOCAJLTVNQ-LOLMUVSESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)Cl

Origin of Product

United States

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